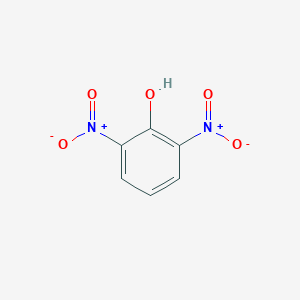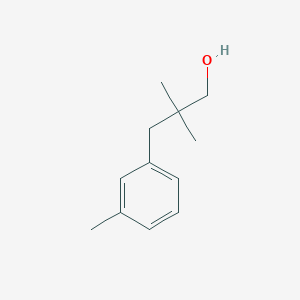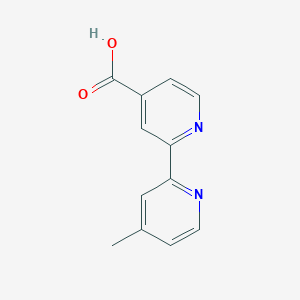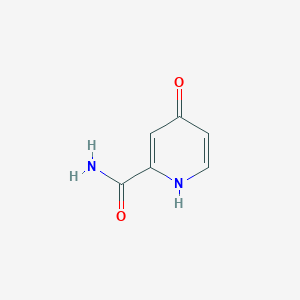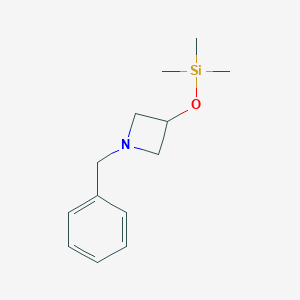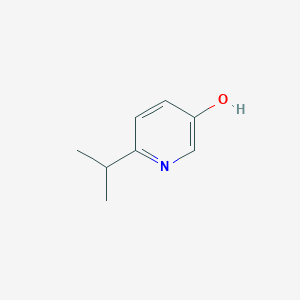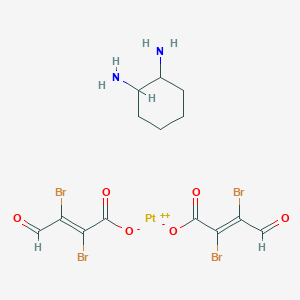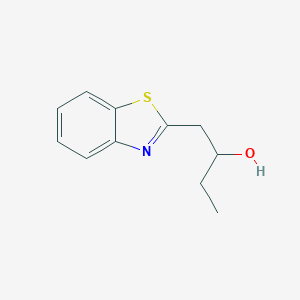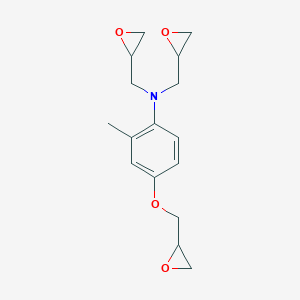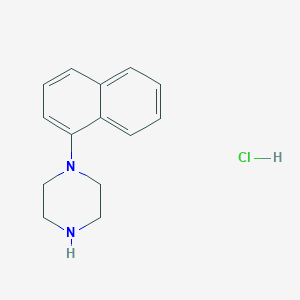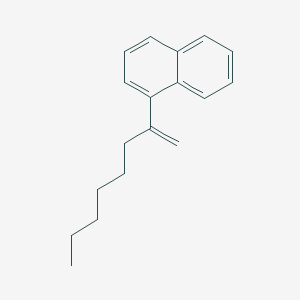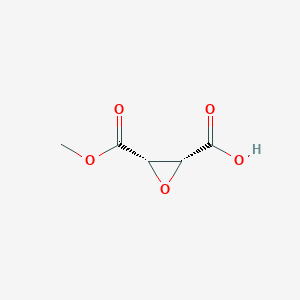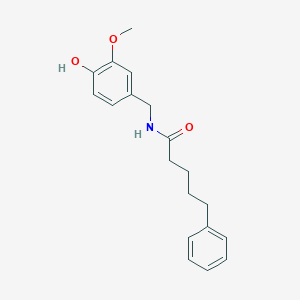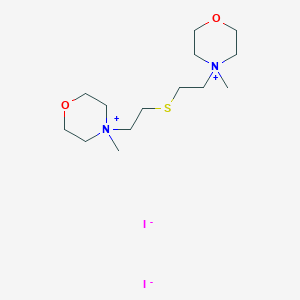
Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) is a quaternary ammonium compound that features a morpholine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) typically involves the reaction of 4-methylmorpholine with thiodiethylene glycol and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-methylmorpholine is reacted with thiodiethylene glycol in the presence of a suitable solvent, such as acetonitrile or dichloromethane.
Step 2: Iodine is added to the reaction mixture, and the reaction is allowed to proceed at a controlled temperature, typically around 25-30°C.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) may involve larger-scale reactors and more efficient purification methods. Continuous flow reactors and automated purification systems can be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholinium compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted morpholinium compounds with different functional groups replacing the iodide ions.
Scientific Research Applications
Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholinium, 4,4’-(thiodiethylene)bis(4-methyl-, diiodide) involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A related compound with similar structural features but different chemical properties.
Morpholinium, 4,4’-(1,4-butanediyl)bis(4-methyl-, dibromide): Another quaternary ammonium compound with a different spacer group and halide ions.
Properties
IUPAC Name |
4-methyl-4-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethylsulfanyl]ethyl]morpholin-4-ium;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2S.2HI/c1-15(3-9-17-10-4-15)7-13-19-14-8-16(2)5-11-18-12-6-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZVKIHWZTRGW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCSCC[N+]2(CCOCC2)C.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30I2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910976 |
Source


|
| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109043-42-7 |
Source


|
| Record name | Morpholinium, 4,4'-(thiodiethylene)bis(4-methyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109043427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-methylmorpholin-4-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

